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An In-depth Technical Guide on the Mechanism of Action of SR-0813

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML
cases, particularly those involving Mixed Lineage Leukemia (MLL) gene rearrangements, are
dependent on specific transcriptional co-regulators for survival. One such critical co-regulator is
the Eleven-Nineteen Leukemia (ENL) protein. SR-0813 has emerged as a potent and selective
small molecule inhibitor targeting the YEATS domain of ENL and its close homolog AF9,
offering a promising therapeutic strategy for these aggressive leukemias. This document
provides a detailed overview of the mechanism of action of SR-0813, supported by quantitative
data and experimental methodologies.

Core Mechanism of Action: Inhibition of the ENL
YEATS Domain

The central mechanism of SR-0813 revolves around its function as a high-affinity inhibitor of
the ENL YEATS domain.[1][2][3] The YEATS domain is a specialized protein module that
recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark
associated with active gene transcription. In MLL-rearranged AML, ENL is recruited to
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chromatin where it plays a pivotal role in sustaining the expression of a pathogenic gene
program essential for leukemia cell proliferation and survival.[4][5]

SR-0813 competitively binds to the acetyl-lysine binding pocket of the ENL YEATS domain.[1]
This direct inhibition prevents ENL from docking onto acetylated histones at the promoters and
gene bodies of its target genes. The displacement of ENL from chromatin leads to a highly
selective suppression of a specific set of genes critical for leukemogenesis, including the proto-
oncogenes HOXA9, HOXA10, MYB, and MYC.[2][5][6] The downstream consequences of this
targeted transcriptional repression are the inhibition of cell proliferation and the induction of G1
phase cell cycle arrest in ENL-dependent AML cells.[7]
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SR-0813 Mechanism of Action in AML
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Caption: SR-0813 inhibits the ENL YEATS domain, suppressing oncogenic transcription.
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Quantitative Data Summary

The potency and selectivity of SR-0813 have been characterized through various biochemical
and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical Potency and Cellular Target

Engagement

Parameter Target Assay Type Value Reference(s)
ENL YEATS

ICso _ HTRF 25 nM [1][21[6]1[8]
Domain

AF9 YEATS

_ HTRF 311 nM [1][3][6]

Domain
ENL YEATS

Kd _ SPR 30 nM [1][3]
Domain

MAP3K19 (off-

KINOMEscan 3.5 uM [6]
target)
ECso ENL CETSA 205 nM [1][3][6]
AF9 CETSA 76 nM [1]3]16]

ICso0: Half-maximal inhibitory concentration; Kd: Dissociation constant; ECso: Half-maximal
effective concentration; HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface
Plasmon Resonance; CETSA: Cellular Thermal Shift Assay.

Table 2: Anti-proliferative Activity in AML Cell Lines
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Sensitivity to SR-

Cell Line MLL Status Reference(s)
0813

MV4;11 MLL-AF4 Sensitive [1][3][6]
MOLM-13 MLL-AF9 Sensitive [1][3][6]
OCI/AML-2 MLL-AF6 Sensitive [1][3][6]
HB11;19 MLL-ENL Sensitive [1][6]

HL-60 MLL wild-type Insensitive [1][3]

JURKAT T-cell ALL Insensitive [11[3]

Experimental Protocols

The mechanism of SR-0813 was elucidated using a combination of biochemical, cellular, and
genomic techniques. The general methodologies for key experiments are detailed below.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay

e Purpose: To determine the in vitro potency (ICso) of SR-0813 by measuring its ability to
disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

o Methodology:

o Arecombinant 6His-tagged ENL YEATS domain protein is incubated with a biotinylated
histone H3 peptide containing an acetyl-lysine mark.

o An anti-6His antibody conjugated to a Europium cryptate donor (Eu3*) and Streptavidin
conjugated to an XL665 acceptor are added to the reaction.

o In the absence of an inhibitor, the binding of the YEATS domain to the peptide brings the
donor and acceptor into close proximity, resulting in a high Fluorescence Resonance
Energy Transfer (FRET) signal.
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o SR-0813 is serially diluted and added to the reaction. Its binding to the YEATS domain
disrupts the protein-peptide interaction, leading to a dose-dependent decrease in the
FRET signal.

o The signal is read on a plate reader, and ICso values are calculated from the resulting
dose-response curves.[3][5]

Cellular Thermal Shift Assay (CETSA)

e Purpose: To confirm direct binding and target engagement of SR-0813 with the ENL protein
within intact cells (ECso).

o Methodology:

o AML cells (e.g., MV4;11) are treated with various concentrations of SR-0813 or a vehicle
control (DMSO) for 1-4 hours.

o The cells are then heated across a range of temperatures, causing proteins to denature
and aggregate.

o After heating, cells are lysed, and the soluble protein fraction is separated from the
aggregated fraction by centrifugation.

o The amount of soluble ENL protein remaining at each temperature is quantified by
Western blot or a luminescence-based method (e.g., using a HiBIT tag).

o Ligand binding stabilizes the target protein, resulting in a higher melting temperature. The
shift in thermal stability is used to determine the extent of target engagement at different
drug concentrations.[1][3][7]
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SR-0813 Target Validation Workflow
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Caption: Workflow for validating SR-0813 target engagement from biochemical to cellular
assays.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

o Purpose: To identify the genomic binding sites of ENL and to demonstrate its displacement
from these sites upon treatment with SR-0813.

e Methodology:

o MV4;11 cells are treated with SR-0813 (e.g., 1 uM or 10 uM) or DMSO for 4 hours.
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o Proteins are cross-linked to DNA using formaldehyde.
o The chromatin is extracted and sheared into smaller fragments by sonication.

o An antibody specific to ENL is used to immunoprecipitate the ENL protein along with its
bound DNA fragments.

o The cross-links are reversed, and the DNA is purified.

o The purified DNA is prepared for next-generation sequencing, and the resulting sequences
are mapped to the genome to identify regions of ENL enrichment.

o A comparison between SR-0813-treated and DMSO-treated samples reveals a genome-
wide reduction in ENL binding at its target loci.[3][6]

Gene Expression Analysis (QRT-PCR)

e Purpose: To quantify the changes in the transcript levels of specific ENL target genes
following SR-0813 treatment.

o Methodology:

o MV4;11 cells are treated with SR-0813 or DMSO for various time points (e.g., 3, 24, 48, 72
hours).

o Total RNA is extracted from the cells and reverse-transcribed into complementary DNA
(cDNA).

o Quantitative PCR (gqPCR) is performed using primers specific for target genes (HOXA®9,
MYC, MYB) and a housekeeping gene for normalization (e.g., GAPDH).

o The relative abundance of each transcript is calculated, demonstrating a significant
downregulation of ENL target genes in SR-0813-treated cells compared to controls.[1][6]

Cell Proliferation Assay

e Purpose: To assess the effect of SR-0813 on the long-term growth of AML cell lines.
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o Methodology:

o ENL-dependent (e.g., MOLM-13, MV4;11) and ENL-independent (e.g., HL-60) cells are
seeded at a low density.

o Cells are treated with SR-0813 (e.g., 1 uM, 10 pM) or DMSO. The media and compound
are refreshed every 3-4 days.

o Cell proliferation is monitored over an extended period, typically around 14 days.

o Cell counts or viability (using reagents like CellTiter-Glo) are measured at multiple time

points to generate growth curves.

o The results show a significant growth inhibition specifically in the ENL-dependent cell
lines.[1][3]

Workflow for Cellular & Genomic Effects
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Caption: Experimental workflow to determine the functional effects of SR-0813 on AML cells.
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Conclusion

SR-0813 is a highly selective and potent chemical probe that validates the ENL YEATS domain
as a druggable target in acute myeloid leukemia. Its mechanism of action is centered on the
direct inhibition of the ENL YEATS domain, leading to the displacement of ENL from chromatin
and the subsequent transcriptional suppression of key oncogenic drivers. This targeted
disruption of the leukemogenic gene expression program results in potent anti-proliferative
effects in AML models dependent on ENL function, particularly those with MLL rearrangements.
The data and experimental findings presented herein provide a robust framework for the
continued development of YEATS domain inhibitors as a novel therapeutic class for AML.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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